molecular formula C25H27NO6 B2422828 (Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-16-5

(Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2422828
CAS No.: 887467-16-5
M. Wt: 437.492
InChI Key: WDYVWNCCTJMLGP-HJWRWDBZSA-N
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Description

(Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirochroman ring system fused with a piperidinone moiety and a (3,4,5-trimethoxyphenyl)acryloyl group. The “Z” configuration indicates the specific geometric arrangement of the substituents around the double bond in the acryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirochroman Ring: This step involves the cyclization of a suitable precursor to form the spirochroman ring system.

    Introduction of the Piperidinone Moiety: The piperidinone ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.

    Attachment of the (3,4,5-trimethoxyphenyl)acryloyl Group: This step involves the condensation of the spirochroman-piperidinone intermediate with (3,4,5-trimethoxyphenyl)acrylic acid or its derivatives under specific conditions to ensure the “Z” configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.

Medicine

In medicine, (Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one: The “E” configuration is a geometric isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    1’-(3-(3,4,5-trimethoxyphenyl)propanoyl)spiro[chroman-2,4’-piperidin]-4-one: This compound has a similar structure but with a propanoyl group instead of an acryloyl group.

Uniqueness

(Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific “Z” configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its “E” isomer or other structurally similar compounds.

Properties

IUPAC Name

1'-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-29-21-14-17(15-22(30-2)24(21)31-3)8-9-23(28)26-12-10-25(11-13-26)16-19(27)18-6-4-5-7-20(18)32-25/h4-9,14-15H,10-13,16H2,1-3H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYVWNCCTJMLGP-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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